molecular formula C19H22N4O B2778034 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900263-12-9

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2778034
CAS No.: 900263-12-9
M. Wt: 322.412
InChI Key: VHHANBRFROCVKP-UHFFFAOYSA-N
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Description

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.412. The purity is usually 95%.
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Scientific Research Applications

Enzymatic and Cellular Activity

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related structurally to 4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, were identified as specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds showed not only enzymatic and cellular activity but also in vivo oral antihypertensive activity. This research highlights the potential of such compounds in the development of treatments for hypertension through modulation of cyclic GMP phosphodiesterase activity (Dumaitre & Dodic, 1996).

Cognitive Impairment Treatment

Another significant area of application involves the design and synthesis of phosphodiesterase 1 (PDE1) inhibitors, utilizing a scaffold similar to that of this compound. These inhibitors, particularly ITI-214, demonstrated picomolar inhibitory potency, excellent selectivity against other PDE families, and efficacy in vivo. ITI-214 is under clinical development for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease, showcasing the therapeutic potential of these compounds in addressing cognitive impairments (Li et al., 2016).

Antitumor Activity

The synthesis and antitumor evaluation of new morpholine-based heterocycles derived from 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones showed promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This research suggests the potential of compounds structurally related to this compound in cancer therapy, with certain compounds exhibiting significant antitumor activity compared to the standard antitumor drug cisplatin (Muhammad et al., 2017).

Antimicrobial and Anti-inflammatory Applications

Research on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, which share a core structural motif with this compound, revealed their potential as anti-inflammatory and antimicrobial agents. These compounds showed significant activity against Gram-positive bacteria and fungi, and one of the compounds demonstrated comparable anti-inflammatory activity to indomethacin, a standard drug, suggesting their utility in developing new antimicrobial and anti-inflammatory treatments (Aggarwal et al., 2014).

Properties

IUPAC Name

4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14(2)17-12-18(22-8-10-24-11-9-22)23-19(21-17)16(13-20-23)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHANBRFROCVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321005
Record name 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900263-12-9
Record name 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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